![molecular formula C18H20N2O2S B5775956 methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)
methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MPCA, is a chemical compound that has gained significant attention in the field of scientific research. MPCA is a thioamide derivative of 4-aminophenylacetic acid and is used in various applications such as drug development, catalysts, and organic synthesis.
作用机制
The mechanism of action of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate reduces the production of prostaglandins, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis B virus.
实验室实验的优点和局限性
One of the advantages of using methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate in lab experiments is its high purity and stability. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate is also readily available and can be synthesized using a simple method. However, one of the limitations of using methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate is its potential toxicity. It is important to use caution when handling methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate and to follow proper safety protocols.
未来方向
There are several future directions for the research on methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is the development of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the study of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate's potential as an anti-cancer agent. Further research is also needed to determine the optimal dosage and administration of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate in order to maximize its therapeutic potential.
合成方法
The synthesis of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction between 4-aminophenylacetic acid and 2-phenylethyl isothiocyanate in the presence of N,N-dimethylformamide. The reaction product is then treated with methyl iodide to obtain the final product, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate. This method is efficient and yields a high purity product.
科学研究应用
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential use in drug development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This property makes methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate a potential candidate for the development of anti-inflammatory drugs.
属性
IUPAC Name |
methyl 2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17(21)13-15-7-9-16(10-8-15)20-18(23)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSILCWSZSCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)
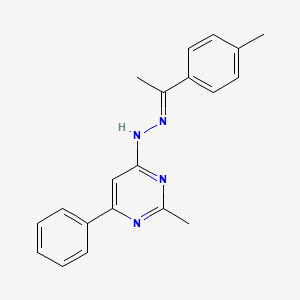
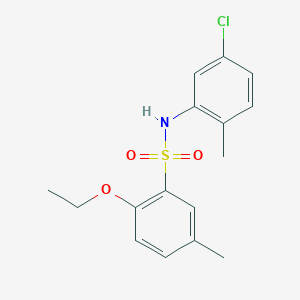
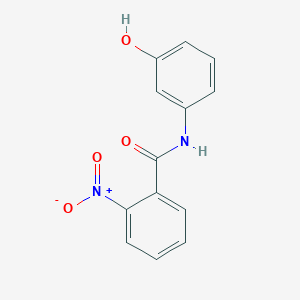
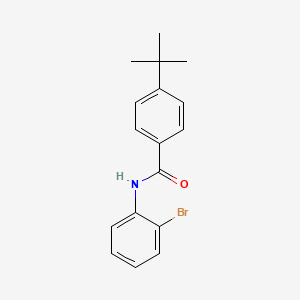
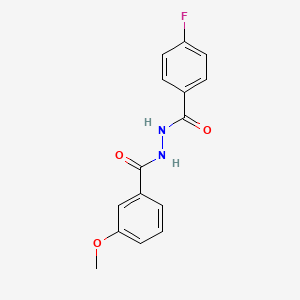
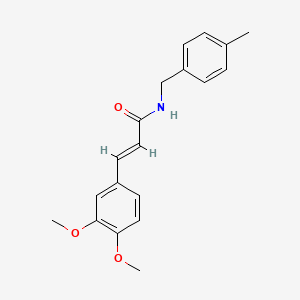
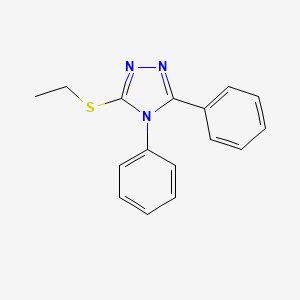
![1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5775945.png)
![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)
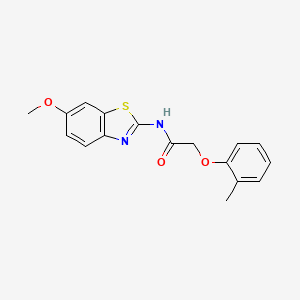
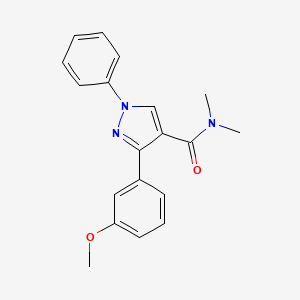
![8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775978.png)